1-Oxa-4,9-diazaspiro[5.5]undecan-3-one is a chemical compound characterized by its unique spirocyclic structure, which integrates an oxazolidinone ring with a diazaspiro framework. Its molecular formula is , and it is often encountered in both academic and industrial contexts due to its potential applications in medicinal chemistry and materials science. This compound belongs to the class of diazaspiro compounds, which are noted for their diverse biological activities and structural complexity.
The synthesis of 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one typically involves several key steps:
The molecular structure of 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one can be described as follows:
This structural configuration contributes to its unique chemical properties and biological activities .
1-Oxa-4,9-diazaspiro[5.5]undecan-3-one can participate in various chemical reactions:
These reactions underline its versatility as a building block in organic synthesis.
The mechanism of action of 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one is not fully elucidated but involves interactions with specific molecular targets within biological systems. Preliminary studies suggest that it may interact with enzymes or receptors, leading to various biological effects such as antimicrobial or antiviral activity. Ongoing research aims to clarify these interactions and their implications for drug development .
These properties make it suitable for applications in pharmaceuticals and materials science.
1-Oxa-4,9-diazaspiro[5.5]undecan-3-one has several notable applications:
The 1-oxa-4,9-diazaspiro[5.5]undecan-3-one scaffold emerged in the early 1980s as a strategically designed heterocyclic system to address pharmacological challenges in cardiovascular therapeutics. Initial synthetic efforts focused on its potential as an antihypertensive agent, culminating in the landmark discovery of compound 9-(2-indol-3-ylethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one (designated as Compound 21). This derivative demonstrated exceptional potency in spontaneously hypertensive rat (SHR) models, establishing the scaffold's viability for central nervous system (CNS) targeting [1]. The structural novelty resided in the spirocyclic framework integrating a lactam moiety (undecan-3-one) with two nitrogen atoms positioned for diverse functionalization. This period marked the transition from simple heterocycles to three-dimensional architectures in drug design, with this scaffold offering distinct conformational constraints over flat aromatic systems.
Spirocyclic scaffolds like 1-oxa-4,9-diazaspiro[5.5]undecan-3-one confer significant advantages in modulating drug-like properties:
The scaffold’s versatility enables deliberate engineering of multitarget ligands, addressing complex disease pathologies more effectively than single-target agents. Key dualities explored include:
Table 1: Key Multitarget Profiles Enabled by the Scaffold
Pharmacological Profile | Representative Derivative | Target 1 Activity | Target 2 Activity | Therapeutic Application |
---|---|---|---|---|
MOR Agonist / σ1R Antagonist | 15au (4-aryl-9-phenethyl) | MOR EC₅₀ = 12 nM | σ1R IC₅₀ = 8 nM | Pain (reduced constipation) |
sEH Inhibitor | Polar 9-aminomethyl ureas | sEH IC₅₀ < 15 nM | N/A | Cardiovascular/Inflammation |
α₁-Adrenoceptor Antagonist | Compound 21 (9-(2-indol-3-ylethyl)) | α₁ IC₅₀ ~50 nM | N/A | Hypertension |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7